tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate is a chemical compound with the molecular formula C12H22N4O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate can be achieved through several synthetic routes. One common method involves the following steps :
Amination: Starting from 1-methyl-1H-pyrazol-5-amine, the compound undergoes amination.
Reduction: The intermediate product is then reduced.
Esterification: The reduced product undergoes esterification.
Protection: The amino group is protected using trityl protection.
Condensation: Finally, the protected intermediate is condensed to form the target compound.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. The overall yield of this synthetic route is approximately 59.5% .
Chemical Reactions Analysis
Tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like chloroformates and azides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxamides, while substitution reactions can produce various carbamate derivatives .
Scientific Research Applications
Tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound acts by inhibiting bacterial cell wall synthesis, leading to the death of the bacterial cells . The molecular targets include enzymes involved in the biosynthesis of the bacterial cell wall, such as penicillin-binding proteins (PBPs) .
Comparison with Similar Compounds
Tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate can be compared with other similar compounds in the pyrazole family:
1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl carbamate: This compound has similar synthetic routes and applications but differs in its specific substituents and biological activities.
tert-butyl (4-aminobenzyl)carbamate: Another related compound with different substituents, used in different industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H22N4O2 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl N-[4-amino-2-(2-methylpropyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C12H22N4O2/c1-8(2)7-16-10(9(13)6-14-16)15-11(17)18-12(3,4)5/h6,8H,7,13H2,1-5H3,(H,15,17) |
InChI Key |
NHXPVARDIUIGGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.